

# Literature review of 3-Amino-4-methoxybenzenesulfonyl fluoride

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzenesulfonyl fluoride

Cat. No.: B1585407

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An In-depth Technical Guide to **3-Amino-4-methoxybenzenesulfonyl fluoride**

## Introduction

**3-Amino-4-methoxybenzenesulfonyl fluoride** is a substituted aromatic sulfonyl fluoride that serves as a valuable and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique structural features—a reactive sulfonyl fluoride group, a nucleophilic amino group, and a substituted benzene ring—make it an attractive starting point for the synthesis of complex molecular probes and drug candidates. The sulfonyl fluoride moiety, in particular, has gained significant attention as a "warhead" for forming stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine.<sup>[1]</sup> This property is central to its application in the design of covalent inhibitors and activity-based probes for target identification and validation. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers and professionals in drug development.

## Physicochemical and Structural Properties

**3-Amino-4-methoxybenzenesulfonyl fluoride** is a beige solid at room temperature.<sup>[2]</sup> Its core structure consists of a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl fluoride group. These substituents are arranged to provide a specific electronic and steric profile that dictates its reactivity and potential biological interactions.

Table 1: Core Properties of **3-Amino-4-methoxybenzenesulfonyl fluoride**

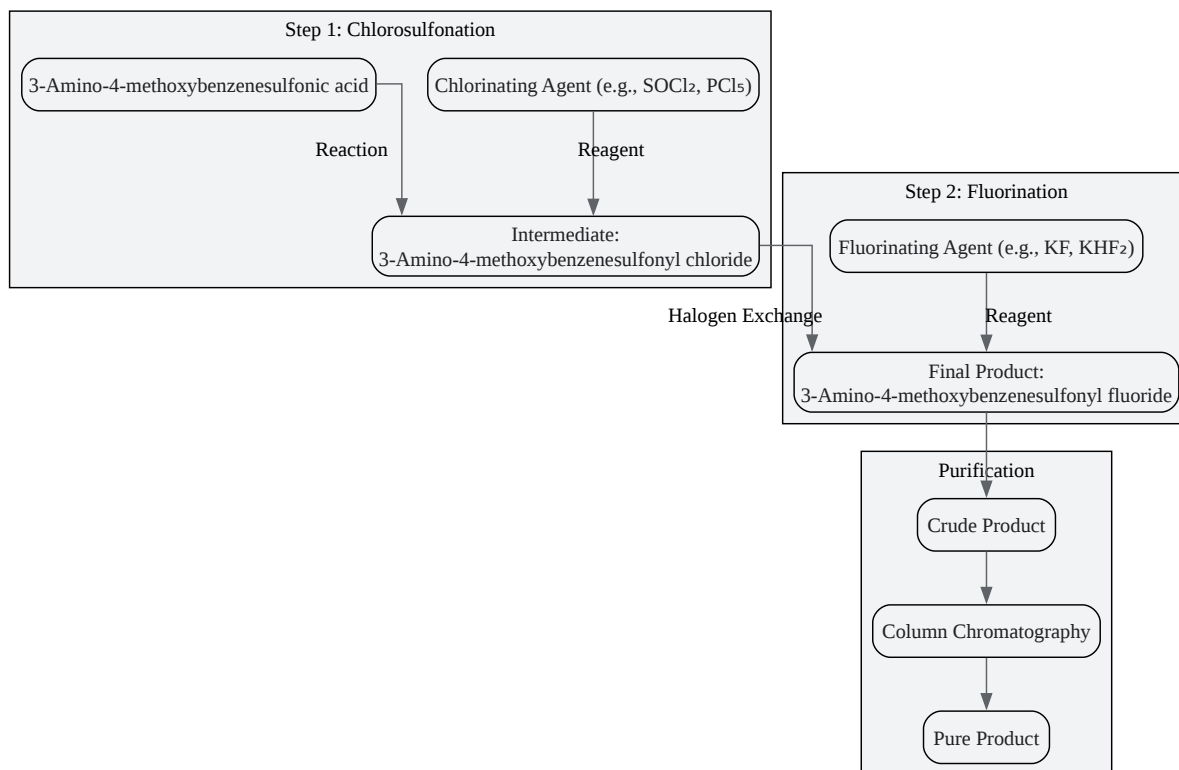
Property	Value	Source(s)
CAS Number	498-74-8	[3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO <sub>3</sub> S	[3]
Molecular Weight	205.21 g/mol	[3]
Appearance	Beige Solid	[2]
Melting Point	60-63 °C	[4]
Canonical SMILES	O=S(=O) (F)C1=CC=C(OC)C(N)=C1	[4]
InChI Key	SESLQGPHIQXYGF- UHFFFAOYSA-N	[4]
Synonyms	4-Methoxymetanilyl fluoride, 5- Fluorosulfonyl-2- methoxyaniline	[3][4]

## Synthesis and Purification

While specific, detailed synthetic procedures for **3-amino-4-methoxybenzenesulfonyl fluoride** are not extensively published in peer-reviewed journals, its synthesis can be logically derived from its sulfonic acid analogue, 3-amino-4-methoxybenzenesulfonic acid.[5] The general strategy involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.

## Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3-amino-4-methoxybenzenesulfonic acid.



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Caption: Conceptual workflow for the synthesis of **3-Amino-4-methoxybenzenesulfonyl fluoride**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry transformations for converting sulfonic acids to sulfonyl fluorides.[6][7]

#### Step 1: Synthesis of 3-Amino-4-methoxybenzenesulfonyl chloride

- To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methoxybenzenesulfonic acid (1.0 eq).
- Carefully add thionyl chloride ( $\text{SOCl}_2$ ) (5.0 eq) portion-wise at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water.
- Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
- Slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

#### Step 2: Synthesis of **3-Amino-4-methoxybenzenesulfonyl fluoride**

- Dissolve the crude 3-amino-4-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile ( $\text{CH}_3\text{CN}$ ) in an oven-dried flask.
- Add potassium fluoride (KF) (2.0-3.0 eq) and a phase-transfer catalyst like 18-crown-6 (0.1 eq) to facilitate the reaction.[7]
- Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the conversion by TLC or LC-MS.
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

- The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

## Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following are expected spectroscopic signatures for **3-Amino-4-methoxybenzenesulfonyl fluoride**.

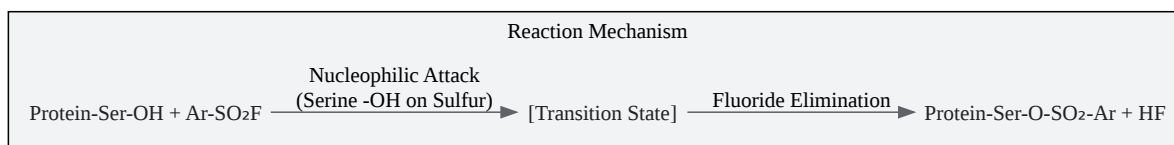
- $^1\text{H}$  NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The methoxy group ( $\text{OCH}_3$ ) would present as a singlet around 3.8-4.0 ppm, and the amino group ( $\text{NH}_2$ ) would likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons would resonate in the 110-150 ppm region, while the methoxy carbon would be found further upfield.
- $^{19}\text{F}$  NMR: This is a key technique for confirming the presence of the sulfonyl fluoride group. A single resonance is expected, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.[\[8\]](#)[\[9\]](#)
- IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretch of the amino group ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), the C-O stretch of the methoxy group ( $\sim 1250\text{ cm}^{-1}$ ), and the asymmetric and symmetric S=O stretches of the sulfonyl group ( $\sim 1370$  and  $\sim 1180\text{ cm}^{-1}$ , respectively).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.21 m/z).

## Reactivity and Mechanism of Action

The utility of **3-amino-4-methoxybenzenesulfonyl fluoride** in drug discovery stems from the reactivity of its sulfonyl fluoride group. This group acts as a mild electrophile, capable of reacting with potent nucleophiles found in biological systems.

## Covalent Protein Modification

The primary mechanism of action involves the covalent modification of nucleophilic amino acid residues within protein active sites or binding pockets.[1] The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack.



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Caption: Covalent modification of a serine residue by an aryl sulfonyl fluoride.

This reaction is particularly effective for serine, threonine, tyrosine, and lysine residues.[1] The resulting sulfonate ester or sulfonamide bond is highly stable, leading to irreversible inhibition of the target protein. This makes the compound an excellent scaffold for developing:

- Covalent Enzyme Inhibitors: Targeting enzymes where irreversible binding provides a therapeutic advantage.
- Activity-Based Probes (ABPs): For identifying and profiling enzyme activity within complex biological samples.

## Applications in Drug Discovery and Chemical Biology

The unique combination of a reactive "warhead" and sites for further chemical modification makes **3-amino-4-methoxybenzenesulfonyl fluoride** a powerful tool.

- Scaffold for Covalent Inhibitors: The amino group on the phenyl ring provides a convenient handle for further chemical elaboration. It can be acylated, alkylated, or used in coupling reactions to build larger molecules with improved potency and selectivity for a target protein. This allows for the development of highly specific covalent drugs.[10]

- **Fragment-Based Drug Discovery (FBDD):** As a small, reactive fragment, it can be used in screening campaigns to identify proteins that are "ligandable" by a sulfonyl fluoride warhead. Hits from such screens can then be optimized into potent lead compounds.
- **Chemical Proteomics:** By attaching a reporter tag (like biotin or an alkyne) to the amino group, derivatives of this compound can be used to survey the "reactive proteome." This technique helps in identifying novel drug targets and understanding off-target effects of covalent drugs.<sup>[1]</sup>

The incorporation of fluorine, in general, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.<sup>[11][12][13]</sup>

## Safety and Handling

**3-Amino-4-methoxybenzenesulfonyl fluoride** is classified as a hazardous substance and requires careful handling to avoid exposure.<sup>[2][14]</sup> It is corrosive and can cause severe skin burns and eye damage.<sup>[2][14]</sup>

Table 2: Safety and Handling Information

Aspect	Guideline	Source(s)
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	[2]
Hazard Statements	H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[14]
Handling	Use only with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands thoroughly after handling.	[14][15]
Storage	Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, acids, bases).[14][15]	
First Aid (Eyes)	Immediately flush open eyes with running water for at least 15 minutes. Obtain immediate medical aid.	[14]
First Aid (Skin)	Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain immediate medical aid.	[14]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[14][15]



## Conclusion

**3-Amino-4-methoxybenzenesulfonyl fluoride** is more than a simple chemical reagent; it is a sophisticated molecular tool with significant potential in modern drug discovery. Its capacity to form stable covalent bonds with protein targets, combined with its suitability for further chemical modification, makes it a cornerstone for developing next-generation covalent therapeutics and chemical probes. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its powerful properties to address complex challenges in biology and medicine.

## References

- CAS Common Chemistry. (n.d.). **3-Amino-4-methoxybenzenesulfonyl fluoride**. Retrieved from CAS, a division of the American Chemical Society. [Link]
- The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from The Royal Society of Chemistry. [Link]
- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2025). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
- ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.
- Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
- National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]
- National Institutes of Health. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

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## Sources

- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-Amino-4-methoxybenzenesulfonic acid 98 98-42-0 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
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